4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide is a heterocyclic compound that features both a thiazole and a pyrrole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of both thiazole and pyrrole rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide typically involves the formation of the thiazole ring followed by the construction of the pyrrole ring. One common method involves the reaction of 2-aminothiazole with a suitable pyrrole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: Shares the thiazole ring but lacks the pyrrole moiety.
Thiazole-4-carboxamide: Contains the thiazole ring and carboxamide group but lacks the pyrrole ring.
Uniqueness
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide is unique due to the combination of the thiazole and pyrrole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c9-7(13)5-1-4(2-11-5)6-3-14-8(10)12-6/h1-3,11H,(H2,9,13)(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICSQRYOJKCSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C2=CSC(=N2)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-94-7 |
Source
|
Record name | 4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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